molecular formula C12H18ClF2N B1432965 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride CAS No. 1864060-03-6

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Cat. No. B1432965
M. Wt: 249.73 g/mol
InChI Key: OAMRRSVTMUOMFC-UHFFFAOYSA-N
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Description

The closest compounds I found are “®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” and “N~1~-(3,4-difluorophenyl)glycinamide hydrochloride”. These compounds have similar structures to the one you’re interested in .


Synthesis Analysis

I found a patent that describes the synthesis of a related compound, “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates”. The synthesis involves a cyclopropanization reaction, Hofmann degradation, and a CBS asymmetric reduction reaction .


Molecular Structure Analysis

The molecular formula for “®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is C8H10ClF2N, with a molecular weight of 193.62 . For “N~1~-(3,4-difluorophenyl)glycinamide hydrochloride”, the molecular formula is C8H8F2N2O.ClH, with a molecular weight of 222.62 .


Physical And Chemical Properties Analysis

“®-1-(3,4-Difluorophenyl)ethanamine hydrochloride” is a solid at room temperature, and it’s stored under an inert atmosphere . No additional physical or chemical properties were found in the sources.

Scientific Research Applications

Synthesis Techniques and Intermediate Applications

Research has developed various synthesis techniques involving compounds structurally similar to 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, highlighting its potential use as an intermediate in the production of complex molecules. For instance, a novel strategy utilizing the 'safety-catch' principle for the protection of sulfonic acids was demonstrated, where derivatives similar to the compound were synthesized, potentially offering a method for producing protected derivatives of taurine and other sulfonic acids efficiently (Seeberger et al., 2007). Additionally, research on the synthesis of fluorophenyl-functionalized compounds, like 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, reveals methodologies that could be adaptable for synthesizing 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride, indicating its potential application in medicinal chemistry and materials science (Liu Chuan-xiang, 2006).

Antineoplastic Agent Development

Another significant area of application is in the development of antineoplastic agents. A related compound, 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride, demonstrated promising activity against various cancer cell lines, suggesting that structurally similar compounds like 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride could be explored for their antineoplastic properties and potential role in cancer therapy (Pettit et al., 2003).

Organic Light-Emitting Devices (OLEDs)

Research into novel 2,4-difluorophenyl-functionalized arylamine for use in organic light-emitting devices (OLEDs) suggests applications in electronics for compounds with similar structural characteristics, potentially impacting the development of more efficient OLEDs (Li et al., 2012). This research indicates the broad applicability of difluorophenyl compounds in both biological and electronic domains.

Safety And Hazards

The safety data sheet for a related compound, “(1R trans)-2-(3,4-difluorophenyl)cyclopropane amine”, suggests that it may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(3,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)8-4-5-9(13)10(14)6-8;/h4-6,11H,7,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMRRSVTMUOMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C1=CC(=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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